2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C15H16FN5O and its molecular weight is 301.325. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structural foundation, including pyrimidinones and oxazinones fused with thiophene rings, have been synthesized demonstrating potent antimicrobial activities. These derivatives were prepared using various starting materials and have shown comparable antibacterial and antifungal activities to standard drugs like streptomycin and fusidic acid. The chemical modifications in these compounds, closely related to the specified chemical structure, suggest potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Anticancer Properties
Another significant application area for compounds structurally akin to 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is in the field of cancer research. Syntheses of triazolopyrimidines have revealed unique mechanisms of inhibiting tubulin polymerization, distinguishing them from other cancer treatment drugs. These compounds do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin, offering a new approach to cancer therapy. The described mechanisms and synthesized compounds highlight the potential for developing novel anticancer drugs with unique targets (Zhang et al., 2007).
CNS Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involved creating Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, with some derivatives demonstrating significant antidepressant and nootropic activities. This suggests that modifications to the core structure could yield compounds with beneficial effects on the central nervous system, opening avenues for the development of new therapeutic agents in the field of neurology and psychiatry (Thomas et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeTYK2 and CDK2 , which play crucial roles in immune responses and cell cycle regulation, respectively.
Pharmacokinetics
A similar compound was reported to have a clearance rate of 114 mL/min/g and a half-life of 1216 minutes in liver microsomal assay studies . These properties can impact the bioavailability of the compound.
Result of Action
For example, a TYK2 inhibitor reduced the production of pro-inflammatory cytokines IL-6 and TNF-α and improved inflammation symptoms . A CDK2 inhibitor significantly inhibited the growth of cell lines .
Properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c16-12-5-17-9-18-15(12)20-6-10(7-20)8-21-14(22)4-11-2-1-3-13(11)19-21/h4-5,9-10H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCQURNXLYZHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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